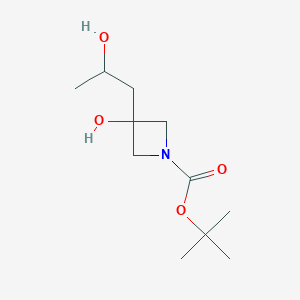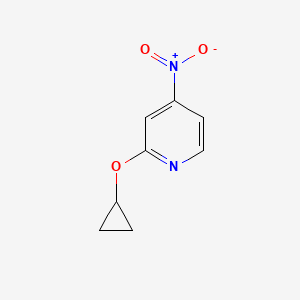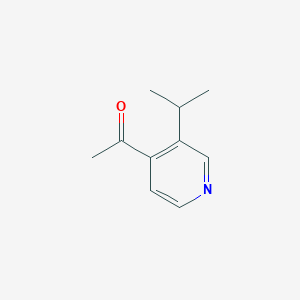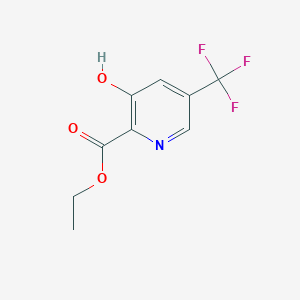
Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The azetidine ring is a bioisostere of other nitrogen-containing heterocycles, which can be used to modulate the biological activity of drug candidates.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and functional groups make it a versatile compound for industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s binding affinity and selectivity for these targets, affecting its pharmacological properties.
Comparison with Similar Compounds
- Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both hydroxyl and tert-butyl groups, which can influence its reactivity and solubility
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h8,13,15H,5-7H2,1-4H3 |
InChI Key |
CXYJVHAKZACXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CN(C1)C(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008481.png)
![2-Mercapto-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13008488.png)
![7-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13008490.png)






![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)


